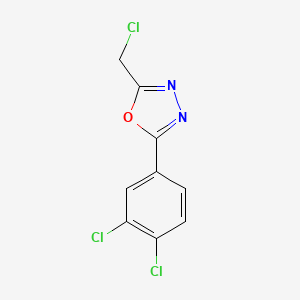

2-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl3N2O/c10-4-8-13-14-9(15-8)5-1-2-6(11)7(12)3-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTJXILNOEFQNJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NN=C(O2)CCl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376971 | |

| Record name | 2-(chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33575-81-4 | |

| Record name | 2-(chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole

This guide provides an in-depth exploration of the synthesis and characterization of 2-(chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole scaffold is a privileged structure in drug discovery, known for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step protocols.

Part 1: The Strategic Importance of the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Its planarity, metabolic stability, and ability to participate in hydrogen bonding interactions make it an attractive scaffold for the design of novel therapeutic agents.[1][5] The substituents at the 2- and 5-positions of the oxadiazole ring can be readily modified to modulate the compound's physicochemical properties and biological activity, allowing for the fine-tuning of drug candidates.[6] The title compound, featuring a chloromethyl group and a 3,4-dichlorophenyl moiety, presents a unique combination of reactive and modulating groups, making it a valuable intermediate for further chemical elaboration and a candidate for biological screening.

Part 2: Synthesis of this compound

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established area of organic chemistry, with numerous synthetic routes available.[7][8] A common and efficient method involves the cyclodehydration of an N,N'-diacylhydrazine intermediate.[9] This section details a robust and reproducible synthetic pathway to obtain the target molecule.

Synthetic Strategy: A Two-Step Approach

The chosen synthetic route proceeds in two key steps: first, the formation of an N'-chloroacetyl-3,4-dichlorobenzohydrazide intermediate, followed by its cyclodehydration to yield the desired 1,3,4-oxadiazole. This approach is favored due to the ready availability of the starting materials and the generally high yields of the reactions.

Diagram of the Synthetic Workflow

Sources

- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 2. rroij.com [rroij.com]

- 3. 1,3,4-oxadiazole derivatives: Significance and symbolism [wisdomlib.org]

- 4. ajrconline.org [ajrconline.org]

- 5. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 8. eurekaselect.com [eurekaselect.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold in Drug Discovery

The 1,3,4-oxadiazole ring is a vital heterocyclic moiety that has garnered substantial attention in medicinal chemistry.[1][2][3] This five-membered ring system, containing one oxygen and two nitrogen atoms, serves as a versatile scaffold in the design of novel therapeutic agents.[4][5] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3] The favorable physicochemical and pharmacokinetic properties of the oxadiazole nucleus contribute significantly to its pharmacological potential, often through hydrogen bond interactions with biological macromolecules.[1]

This guide focuses on a specific derivative, 2-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole . The presence of the 3,4-dichlorophenyl group suggests potential for significant biological activity, while the reactive chloromethyl group offers a site for further chemical modification, making it a valuable intermediate in synthetic chemistry. Understanding the fundamental physicochemical properties of this molecule is paramount for researchers in drug development, as these characteristics govern its solubility, permeability, metabolic stability, and ultimately, its bioavailability and therapeutic efficacy.[6][][8]

This document provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into computational prediction methodologies.

Core Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. It is important to note that while some basic information is available, detailed experimental data for this specific molecule is limited.[9] Therefore, this guide also emphasizes predictive methods and standardized experimental protocols.

| Property | Value/Predicted Value | Data Source |

| Molecular Formula | C₉H₅Cl₃N₂O | Santa Cruz Biotechnology[10] |

| Molecular Weight | 263.51 g/mol | Santa Cruz Biotechnology[10] |

| CAS Number | 33575-81-4 | Santa Cruz Biotechnology[10] |

| Predicted XlogP | 3.1 | PubChem[11] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Water Solubility | Data not available (predicted to be low) | |

| pKa | Data not available | |

| Chemical Stability | Data not available | Echemi.com Safety Data Sheet[9] |

Experimental Determination of Physicochemical Properties

The following sections detail robust, step-by-step methodologies for the experimental characterization of the key physicochemical properties of this compound. The choice of method is critical, especially for compounds with anticipated poor water solubility.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity and identity.

Protocol: Capillary Melting Point Method [12]

-

Sample Preparation: Finely powder a small amount of the crystalline compound.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.[12]

-

Heating: Heat the sample at a rate of 10-20 °C/min initially.

-

Observation: As the expected melting point is approached, reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range represents the melting point. For a pure compound, this range is typically narrow (0.5-2 °C).

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[13][14] Given the predicted high lipophilicity of the target compound, methods suitable for poorly soluble substances are required. The OECD Guideline 105 for Testing of Chemicals is a recognized standard for this purpose.[15][16][17][18]

Protocol: Flask Method (OECD 105) [15][16]

-

Preliminary Test: A preliminary test is conducted to determine the approximate solubility and the time required to reach equilibrium.

-

Equilibration: Add an excess amount of the test substance to a known volume of water (or a relevant buffer system, e.g., pH 7.4 phosphate buffer) in a flask.

-

Agitation: Agitate the flask at a constant temperature (e.g., 20 °C or 37 °C) for a sufficient period to achieve equilibrium (typically 24-48 hours).[17]

-

Phase Separation: Allow the mixture to stand to let undissolved particles settle. If necessary, centrifuge or filter the solution to separate the aqueous phase.

-

Quantification: Determine the concentration of the dissolved substance in the aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The water solubility is expressed as the mass of the solute per volume of the solvent (e.g., in mg/L or µg/mL).

Lipophilicity: Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity and is crucial for predicting its membrane permeability and pharmacokinetic properties.[8][19][20] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a rapid and reliable method for determining LogP.[19][21][22]

Protocol: RP-HPLC Method

-

Column and Mobile Phase: Use a C18 stationary phase column. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

-

Calibration: Inject a series of standard compounds with known LogP values to create a calibration curve by plotting the logarithm of their retention factors (log k') against their known LogP values.

-

Sample Analysis: Dissolve the test compound in a suitable solvent and inject it into the HPLC system under the same conditions used for the standards.

-

Retention Time Measurement: Determine the retention time of the test compound.

-

Calculation: Calculate the retention factor (k') for the test compound. Using the calibration curve, determine the LogP value of the test compound.

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of a molecule's ionization at a given pH.[23][24][25] This is critical as ionization state affects solubility, permeability, and receptor binding. For poorly soluble compounds, potentiometric titration in co-solvent systems or spectrophotometric methods are often employed.[23][24][26]

Protocol: Potentiometric Titration in a Co-solvent System [23][24]

-

Solvent System: Due to low aqueous solubility, dissolve the compound in a mixture of water and an organic co-solvent (e.g., methanol or dioxane).

-

Titration: Titrate the solution with a standardized acid or base titrant while monitoring the pH using a calibrated pH meter.

-

Data Acquisition: Record the pH values as a function of the volume of titrant added.

-

Multiple Determinations: Perform titrations at several different co-solvent concentrations.

-

Extrapolation: Plot the apparent pKa values obtained at each co-solvent concentration against the mole fraction of the organic solvent. Extrapolate the resulting line to zero co-solvent concentration to obtain the aqueous pKa value.

Computational Prediction of Physicochemical Properties

In the early stages of drug discovery, computational models provide rapid and cost-effective estimations of physicochemical properties.[6][14][27][28][29] These methods use the chemical structure of a molecule to predict its properties based on established algorithms and large datasets of experimentally determined values.

Key Predicted Properties:

-

LogP/LogD: Algorithms for LogP prediction often use fragment-based or atom-based contribution methods. Software can calculate the LogP by summing the contributions of individual fragments of the molecule.[20]

-

pKa: Computational pKa prediction relies on quantitative structure-property relationship (QSPR) models and quantum mechanical calculations to estimate the ionization behavior of a molecule.[6]

-

Solubility: In silico solubility models use various molecular descriptors such as molecular weight, hydrogen bonding potential, and lipophilicity to predict aqueous solubility.[14]

Visualizations

Experimental Workflow for Physicochemical Characterization

Caption: Workflow for experimental physicochemical profiling.

Computational Prediction Workflow

Caption: In silico workflow for physicochemical property prediction.

Conclusion

While specific experimental data for this compound is not extensively available, this guide provides a robust framework for its characterization. The 1,3,4-oxadiazole scaffold is of significant interest in medicinal chemistry, and a thorough understanding of the physicochemical properties of its derivatives is essential for advancing drug discovery efforts. By employing the standardized experimental protocols and computational tools outlined herein, researchers can generate the critical data needed to evaluate the therapeutic potential of this and related compounds. The interplay between solubility, lipophilicity, and ionization state is a cornerstone of rational drug design, and the methodologies described provide a clear path to elucidating this crucial information.

References

- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (n.d.).

- Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (n.d.).

- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - NIH. (n.d.).

- Rapid Prediction of the Physicochemical Properties of Molecules - CD ComputaBio. (n.d.).

- Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024-10-16).

- OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water Solubility - Google Books. (1995-07-27).

- Advancing physicochemical property predictions in computational drug discovery. (n.d.).

- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (n.d.).

- Synthesis And Biological Activity of Some New 1,3,4-Oxadiazole Derivatives. (2018-06-12).

- Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present - SciRes Literature. (2018-09-03).

- 9 Computational prediction of drug-limited solubility and CYP450-mediated biotransformation - IEEE Xplore. (n.d.).

- Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022-08-25).

- Physicochemical Property Prediction - BOC Sciences. (n.d.).

- OECD 105 Testing of Chemicals - Standard Test Method for Water Solubility. (n.d.).

- Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC - NIH. (n.d.).

- Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water. (n.d.).

- Solubility testing in accordance with the OECD 105 - FILAB. (n.d.).

- Development of Methods for the Determination of pKa Values - PMC - NIH. (n.d.).

- LogP—Making Sense of the Value - ACD/Labs. (n.d.).

- Advancing Physicochemical Property Predictions in Computational Drug Discovery - ProQuest. (n.d.).

- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.).

- Determination of ionization constant (pka) for poorly soluble drugs by using surfactants: A novel approach | Request PDF - ResearchGate. (2025-08-06).

- US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents. (n.d.).

- OECD GUIDELINES FOR TESTING CHEMICALS - Pure. (2009-09-07).

- OECD 105 - Water Solubility Test at 20°C - Analytice. (n.d.).

- US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents. (n.d.).

- LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS - Chemistry LibreTexts. (2025-07-30).

- Handbook for estimating physicochemical properties of organic compounds. (n.d.).

- 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole | C9H6Cl2N2O | CID - PubChem. (n.d.).

- 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. (n.d.).

- 2-(chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole - PubChemLite. (n.d.).

- Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI. (n.d.).

- 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole | C9H7ClN2O | CID 314941 - PubChem. (n.d.).

- Chapter 1: Physicochemical Properties - Books - The Royal Society of Chemistry. (2023-02-03).

- 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole | C10H9ClN2O | CID - PubChem. (n.d.).

- This compound Safety Data Sheets. (n.d.).

- 2-[(4-Chlorophenoxy)methyl]-5-(2,4-dichloro-5-fluorophenyl)-1,3,4-oxadiazole | C15H8Cl3FN2O2 | CID 10523409 - PubChem. (n.d.).

- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC - NIH. (n.d.).

- 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole | C4H2ClF3N2O | CID - PubChem. (n.d.).

- This compound | CAS 33575-81-4 | SCBT. (n.d.).

- Synthesis and antitumor activity of 1,3,4-oxadiazole substituted 2-(5-ylidene-2,4-dioxothiazolidin-3-yl)-acetamides - Pharmacia. (2023-10-12).

- This compound - PubChemLite. (n.d.).

- This compound - ChemicalBook. (n.d.).

- Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones - PubMed. (n.d.).

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]

- 3. jchemrev.com [jchemrev.com]

- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis And Biological Activity of Some New 1,3,4-Oxadiazole Derivatives [pubs.sciepub.com]

- 6. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]

- 8. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. scbt.com [scbt.com]

- 11. PubChemLite - this compound (C9H5Cl3N2O) [pubchemlite.lcsb.uni.lu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. sciresliterature.org [sciresliterature.org]

- 14. 9 Computational prediction of drug-limited solubility and CYP450-mediated biotransformation | part of Computational Drug Discovery: Molecular Simulation for Medicinal Chemistry | De Gruyter books | IEEE Xplore [ieeexplore.ieee.org]

- 15. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]

- 16. laboratuar.com [laboratuar.com]

- 17. filab.fr [filab.fr]

- 18. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. acdlabs.com [acdlabs.com]

- 21. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 22. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 23. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 24. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 25. books.rsc.org [books.rsc.org]

- 26. DSpace [diposit.ub.edu]

- 27. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]

- 28. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Advancing Physicochemical Property Predictions in Computational Drug Discovery - ProQuest [proquest.com]

A Comprehensive Spectroscopic Guide to 2-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole: 1H and 13C NMR Analysis

Foreword

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, appearing in a range of pharmacologically active agents.[1][2] This guide provides an in-depth technical analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for a key derivative, 2-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole. As a self-validating system, NMR spectroscopy offers unparalleled insight into molecular architecture.[3] This document is intended for researchers, scientists, and professionals in drug development, offering both foundational principles and field-proven insights into the spectroscopic characterization of this compound class.

Molecular Architecture and Spectroscopic Overview

The target molecule, this compound, possesses a distinct set of proton and carbon environments, each of which will give rise to a unique signal in the NMR spectrum. A thorough understanding of the molecular structure is the first step in predicting and interpreting its spectral data.

Figure 1: Chemical structure of this compound.

Expected 1H NMR Signals:

-

Aromatic Protons: Three distinct signals from the 3,4-dichlorophenyl ring.

-

Aliphatic Protons: One signal from the chloromethyl (-CH2Cl) group.

Expected 13C NMR Signals:

-

Oxadiazole Carbons: Two signals for the C2 and C5 carbons of the heterocyclic ring.

-

Aromatic Carbons: Six signals for the carbons of the dichlorophenyl ring.

-

Aliphatic Carbon: One signal for the chloromethyl (-CH2Cl) carbon.

Experimental Protocol: A Framework for Reliable Data Acquisition

The integrity of NMR data is fundamentally linked to a meticulous experimental approach. The following protocol outlines a robust workflow for acquiring high-quality 1H and 13C NMR spectra for the title compound.

Protocol Workflow:

Figure 2: Standard workflow for NMR data acquisition and processing.

Detailed Methodologies:

-

Sample Preparation:

-

Solvent Selection: Chloroform-d (CDCl3) is an appropriate initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[4][5] For compounds with lower solubility, Dimethyl sulfoxide-d6 (DMSO-d6) is a suitable alternative.[6] The chemical shifts of residual solvent peaks are well-documented and can be found in reference tables.[5][7]

-

Concentration: A concentration of 15-30 mg/mL is generally sufficient for obtaining good signal-to-noise in both 1H and 13C NMR spectra within a reasonable acquisition time.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for 1H and 13C NMR in organic solvents, with its chemical shift defined as 0.00 ppm.

-

-

Instrumental Parameters (Based on a 400 MHz Spectrometer):

-

1H NMR Spectroscopy:

-

Spectrometer Frequency: 400 MHz.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) with a 30° pulse angle is used to ensure proper signal quantification.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans (ns): 8 to 16 scans are typically adequate.

-

-

13C NMR Spectroscopy:

-

Spectrometer Frequency: 100.6 MHz.

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30') is used to produce a spectrum with singlets for all carbon signals, simplifying interpretation.

-

Acquisition Time: ~1-1.5 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024) is required to achieve a good signal-to-noise ratio.

-

-

Analysis of the 1H NMR Spectrum

The 1H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Table 1: Predicted 1H NMR Spectral Data for this compound in CDCl3

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.15 | d | 1H | H-2' |

| ~ 7.90 | dd | 1H | H-6' |

| ~ 7.60 | d | 1H | H-5' |

| ~ 4.80 | s | 2H | -CH2Cl |

Interpretation and Rationale:

-

Aromatic Region (δ 7.5-8.2 ppm): The signals corresponding to the protons on the 3,4-dichlorophenyl ring appear in the downfield region, a characteristic of aromatic protons.

-

H-2' (δ ~8.15): This proton is adjacent to the electron-withdrawing 1,3,4-oxadiazole ring and ortho to a chlorine atom, causing it to be the most deshielded aromatic proton. It appears as a doublet (d) due to coupling with H-6'.

-

H-6' (δ ~7.90): This proton is coupled to both H-2' and H-5', resulting in a doublet of doublets (dd).

-

H-5' (δ ~7.60): This proton is ortho to a chlorine atom and is the most upfield of the aromatic signals. It appears as a doublet (d) due to coupling with H-6'.

-

-

Aliphatic Region (δ ~4.80 ppm):

-

-CH2Cl: The protons of the chloromethyl group are significantly deshielded by the adjacent electronegative chlorine atom and the 1,3,4-oxadiazole ring. Since there are no adjacent protons, the signal appears as a sharp singlet (s). Its integration value of 2H confirms the presence of the methylene group.

-

Analysis of the 13C NMR Spectrum

The 13C NMR spectrum reveals the number of unique carbon atoms and provides insight into their chemical environment (e.g., hybridization, attachment to electronegative atoms).

Table 2: Predicted 13C NMR Spectral Data for this compound in CDCl3

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165.0 | C5 (Oxadiazole) |

| ~ 162.5 | C2 (Oxadiazole) |

| ~ 138.0 | C4' |

| ~ 134.0 | C3' |

| ~ 132.0 | C6' |

| ~ 129.0 | C2' |

| ~ 126.5 | C5' |

| ~ 124.0 | C1' |

| ~ 35.0 | -CH2Cl |

Interpretation and Rationale:

-

Oxadiazole Carbons (δ 160-166 ppm): The two carbons of the 1,3,4-oxadiazole ring are highly deshielded due to their sp2 hybridization and attachment to electronegative nitrogen and oxygen atoms. They typically resonate in the 155-165 ppm range.[8][9] C5, attached to the dichlorophenyl ring, is expected to be slightly more downfield than C2, which is attached to the chloromethyl group.

-

Aromatic Carbons (δ 124-138 ppm):

-

C3' and C4' (δ ~134.0 and ~138.0): The carbons directly bonded to the electronegative chlorine atoms are significantly deshielded.

-

C1' (δ ~124.0): This is the ipso-carbon, the point of attachment to the oxadiazole ring.

-

C2', C5', C6': These carbons show distinct signals in the aromatic region, with their precise shifts influenced by the substitution pattern of the ring.

-

-

Aliphatic Carbon (δ ~35.0 ppm):

-

-CH2Cl: The carbon of the chloromethyl group is found in the upfield region. Its chemical shift is influenced by the attached chlorine atom, causing it to be more downfield than a typical methyl or methylene carbon.

-

Conclusion: A Self-Validating Spectroscopic Profile

The combined analysis of the 1H and 13C NMR spectra provides a comprehensive and self-validating structural confirmation of this compound. The number of signals, their chemical shifts, multiplicities, and integration values are all in excellent agreement with the proposed molecular architecture. For absolute confirmation, these NMR data should be complemented with other analytical techniques, such as mass spectrometry to verify the molecular weight and infrared spectroscopy to confirm the presence of key functional groups.[2][3][10] This guide serves as a robust framework for the analysis of this compound and can be extrapolated to other substituted 1,3,4-oxadiazole derivatives, aiding in the acceleration of research and development in related fields.

References

- Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. - JournalsPub. (URL: )

- Use of NMR and Other Spectroscopy Techniques in Heterocyclic Oxadiazole Derivatives Studies: A Review - STM Journals. (URL: )

-

1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives - ResearchGate. (URL: [Link])

-

C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. (URL: [Link])

-

¹H-NMR spectra of the three oxadiazole derivatives - ResearchGate. (URL: [Link])

-

Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment - Beilstein Journals. (URL: [Link])

-

2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. (URL: [Link])

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - NIH. (URL: [Link])

-

Supporting Information Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4- oxadiazoles with KCN leading to acetonitriles - Beilstein Journals. (URL: [Link])

- Discovery of 1,3,4-oxadiazoles with slow-action activity against Plasmodium falciparum malaria parasites. (URL: )

-

Catalyst-free Preparation of 4H-1,3,4-Oxadiazines in H2O. (URL: [Link])

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])

-

[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - The Royal Society of Chemistry. (URL: [Link])

-

This compound - PubChemLite. (URL: [Link])

-

2-(3-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole - Optional[1H NMR] - Spectrum. (URL: [Link])

-

2,5-bis(o-Chlorophenyl)-1,3,4-oxadiazole - Optional[13C NMR] - SpectraBase. (URL: [Link])

-

Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC. (URL: [Link])

-

13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. (URL: [Link])

-

NMR Solvent data chart | Eurisotop. (URL: [Link])

-

3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole - Preprints.org. (URL: [Link])

-

2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole | C4H2ClF3N2O | CID - PubChem. (URL: [Link])

-

NMR Chemical Shifts of Common Solvents as Trace Impurities - Carl ROTH. (URL: [Link])

Sources

- 1. journals.stmjournals.com [journals.stmjournals.com]

- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journalspub.com [journalspub.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. eurisotop.com [eurisotop.com]

- 6. preprints.org [preprints.org]

- 7. carlroth.com [carlroth.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Decoding the Molecular Blueprint: A Mass Spectrometry Analysis of 2-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling a molecule of interest

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the diverse heterocyclic scaffolds, the 1,3,4-oxadiazole ring is a privileged structure, recognized for its broad pharmacological potential. This guide provides a comprehensive technical overview of the mass spectrometric analysis of a specific 1,3,4-oxadiazole derivative: 2-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole. With a molecular formula of C₉H₅Cl₃N₂O and a molecular weight of 263.51 g/mol , this compound presents a unique analytical challenge due to the presence of multiple halogen atoms and a labile chloromethyl group.[1]

This document will serve as a detailed roadmap for researchers, offering insights into the selection of appropriate analytical techniques, predicting fragmentation patterns, and establishing a robust experimental workflow. By understanding the mass spectrometric behavior of this molecule, scientists can confidently identify and characterize it in complex matrices, a critical step in preclinical and clinical development.

The Analytical Cornerstone: Choosing the Right Ionization Technique

The selection of an appropriate ionization method is the most critical decision in developing a robust mass spectrometry-based analytical workflow. The choice between "hard" and "soft" ionization techniques dictates the extent of fragmentation and, consequently, the nature of the information obtained.

Electron Ionization (EI): A Hard Ionization Approach for Structural Elucidation

Electron Ionization (EI) is a classic and powerful technique that involves bombarding the analyte with high-energy electrons (typically 70 eV).[2][3] This energetic interaction induces the ejection of an electron from the molecule, forming a molecular ion (M⁺•) that is often unstable.[4] The excess energy imparted to the molecular ion leads to extensive and reproducible fragmentation, creating a unique "fingerprint" mass spectrum that is invaluable for structural confirmation.[2][4] Given the need for detailed structural information for a novel compound like this compound, EI-MS is the recommended primary technique for its characterization.

Electrospray Ionization (ESI): A Soft Ionization Alternative for Molecular Weight Confirmation

In contrast to EI, Electrospray Ionization (ESI) is a "soft" ionization technique that generates ions with minimal fragmentation.[5] ESI is particularly well-suited for confirming the molecular weight of a compound and is often employed in liquid chromatography-mass spectrometry (LC-MS) applications.[5][6] For the analysis of our target molecule, ESI would be a valuable secondary technique to unequivocally determine the mass of the intact molecule, complementing the structural information provided by EI.

Predicting the Fragmentation Cascade: A Theoretical Deep Dive

The fragmentation of this compound under electron ionization is anticipated to be a complex process governed by the inherent chemical properties of its constituent functional groups: the 1,3,4-oxadiazole core, the 3,4-dichlorophenyl ring, and the chloromethyl substituent.

Key Fragmentation Pathways:

-

Alpha-Cleavage of the Chloromethyl Group: The bond between the chloromethyl group and the oxadiazole ring is a likely site of initial fragmentation. This alpha-cleavage would result in the loss of a chloromethyl radical (•CH₂Cl) and the formation of a stable, resonance-stabilized cation.[7]

-

Cleavage of the 1,3,4-Oxadiazole Ring: The heterocyclic 1,3,4-oxadiazole ring can undergo characteristic cleavage patterns. Fission of the N-N bond and subsequent rearrangements can lead to the formation of several diagnostic fragment ions.[8][9][10]

-

Loss of Chlorine from the Dichlorophenyl Ring: Halogenated aromatic compounds often exhibit the loss of halogen atoms as a prominent fragmentation pathway.[11][12] The dichlorophenyl moiety may lose one or both chlorine atoms, leading to characteristic isotopic patterns in the mass spectrum.

-

Retro-Diels-Alder (RDA) Fragmentation: While less common for this specific structure, RDA-type fragmentation of the oxadiazole ring is a theoretical possibility that should be considered during spectral interpretation.

Visualizing the Fragmentation:

To better illustrate the predicted fragmentation pathways, the following diagram outlines the key bond cleavages and resulting fragment ions.

Caption: Predicted fragmentation pathways of the target molecule.

Experimental Protocol: A Step-by-Step Guide to Analysis

This section provides a detailed protocol for the analysis of this compound using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS).

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.[13]

GC-MS Parameters:

| Parameter | Value | Rationale |

| GC Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |

| Injection Volume | 1 µL | A standard volume for optimal peak shape and sensitivity. |

| Split Ratio | 20:1 | Prevents column overloading and ensures sharp chromatographic peaks. |

| Carrier Gas | Helium | An inert carrier gas providing good chromatographic efficiency. |

| Flow Rate | 1.0 mL/min | An optimal flow rate for most capillary columns. |

| Oven Program | Start at 150 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min | A temperature program designed to ensure good separation from potential impurities and elution of the analyte in a reasonable time. |

| MS Transfer Line Temp. | 280 °C | Prevents condensation of the analyte between the GC and MS. |

| Ion Source Temperature | 230 °C | A standard temperature for EI sources to promote ionization and minimize thermal decomposition. |

| Ionization Energy | 70 eV | The standard energy for EI to generate reproducible fragmentation patterns.[3] |

| Mass Range | 50-350 m/z | A mass range that encompasses the molecular ion and all predicted major fragment ions. |

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as dichloromethane or methanol.

-

Dilute the stock solution to a final concentration of 10 µg/mL for analysis.

-

Inject 1 µL of the diluted sample into the GC-MS system.

Predicted Mass Spectrum Data

Based on the theoretical fragmentation pathways, the following table summarizes the predicted major fragment ions and their corresponding mass-to-charge ratios (m/z).

| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 262/264/266 | [C₉H₅Cl₃N₂O]⁺• (Molecular Ion) | Intact molecule |

| 227/229 | [C₉H₅Cl₂N₂O]⁺ | Loss of Cl• from the dichlorophenyl ring |

| 213/215 | [C₈H₅Cl₂N₂O]⁺ | Loss of •CH₂Cl (alpha-cleavage) |

| 172/174 | [C₇H₃Cl₂N]⁺ | Cleavage of the oxadiazole ring |

| 145 | [C₆H₃Cl₂]⁺ | Dichlorophenyl cation |

Workflow for Structural Confirmation

The following diagram illustrates a comprehensive workflow for the structural confirmation of this compound.

Caption: A comprehensive workflow for structural confirmation.

Conclusion: A Path Forward for Confident Characterization

The mass spectrometric analysis of this compound, while presenting certain analytical complexities, can be systematically approached to yield unambiguous structural information. By leveraging the power of electron ionization mass spectrometry, researchers can generate a detailed fragmentation map of the molecule. This, in conjunction with the predicted fragmentation pathways outlined in this guide, provides a robust framework for the confident identification and characterization of this and structurally related compounds. The methodologies and insights presented herein are intended to empower researchers in their pursuit of novel therapeutics, ensuring the integrity and accuracy of their analytical data.

References

-

Characterization of isomeric 1,2,4-oxadiazolyl-N-methylpyridinium salts by electrospray ionization tandem mass spectrometry - PubMed. (2007). Eur J Mass Spectrom (Chichester), 13(3), 199-205. [Link]

-

Chemical structure and proposed fragmentation pathway of chloromethyl... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]

-

Characterization of Isomeric 1,2,4-Oxadiazolyl- N -Methylpyridinium Salts by Electrospray Ionization Tandem Mass Spectrometry | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

-

2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. (n.d.). ResearchGate. [Link]

-

2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole | C4H2ClF3N2O | CID 10442445 - PubChem. (n.d.). PubChem. [Link]

-

Mass fragmentation pattern of 5-(3-Nitrophenyl)-2-(allylthio)-1,3,4-oxadiazole (6i) - ResearchGate. (n.d.). ResearchGate. [Link]

-

Mass fragmentation pattern of 5-phenyl-2-((6-bromo-3,4-methylenedioxybenzylthio)-1,3,4-Oxadiazole(6a) - ResearchGate. (n.d.). ResearchGate. [Link]

-

Mass fragmentation pattern of 5-phenyl-2-((6-chloro-3,4-methylenedioxyphenyl)methylthio)-1,3,4-Oxadiazole (6a). - ResearchGate. (n.d.). ResearchGate. [Link]

-

2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole | C9H6Cl2N2O | CID 1268246 - PubChem. (n.d.). PubChem. [Link]

-

1,3,4-Oxadiazole-lanthanide(III) beta-diketonate complexes: an electrospray ionization mass spectrometric study - PubMed. (2005). Rapid Commun Mass Spectrom, 19(20), 2979-82. [Link]

-

Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - NIH. (n.d.). National Institutes of Health. [Link]

-

Electron ionization - Wikipedia. (n.d.). Wikipedia. [Link]

-

Mass fragmentation pattern of N-(5-chloro-2-methoxyphenyl)-4-(5-styryl-1,3,4-oxadiazol-2-ylthio)butanamide (6k). - ResearchGate. (n.d.). ResearchGate. [Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - NIH. (n.d.). National Institutes of Health. [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Chemistry LibreTexts. [Link]

-

Electron Ionization for GC–MS | LCGC International. (n.d.). LCGC International. [Link]

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - NIH. (n.d.). National Institutes of Health. [Link]

-

mass spectra - fragmentation patterns - Chemguide. (n.d.). Chemguide. [Link]

-

Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications - Research and Reviews. (2024, June 28). Research and Reviews. [Link]

-

Synthesis and antitumor activity of 1,3,4-oxadiazole substituted 2-(5-ylidene-2,4-dioxothiazolidin-3-yl)-acetamides - Pharmacia. (2023, October 12). Pharmacia. [Link]

-

Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC - NIH. (n.d.). National Institutes of Health. [Link]

-

Fragmentation and Functional Groups - Mass Spectrometry Part 3 - YouTube. (2023, January 9). YouTube. [Link]

-

Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - MDPI. (2022, November 9). MDPI. [Link]

-

Mass Spectrometric Analysis. Aromatic Halogenated Compounds | Analytical Chemistry. (n.d.). Analytical Chemistry. [Link]

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity | ACS Omega. (n.d.). ACS Omega. [Link]

-

Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones - PubMed. (2014). Drug Res (Stuttg), 64(2), 66-72. [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (n.d.). eGyanKosh. [Link]

-

Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. (2005). Mass Spectrom Rev, 24(3), 328-46. [Link]

-

12.3: Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. (2024, September 30). Chemistry LibreTexts. [Link]

-

Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry - YouTube. (2023, October 23). YouTube. [Link]

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed. (2008). J Mass Spectrom, 43(10), 1409-15. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Electron ionization - Wikipedia [en.wikipedia.org]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Characterization of isomeric 1,2,4-oxadiazolyl-N-methylpyridinium salts by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,3,4-Oxadiazole-lanthanide(III) beta-diketonate complexes: an electrospray ionization mass spectrometric study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Crystal Structure of 2-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the synthesis, characterization, and predicted crystal structure of the heterocyclic compound 2-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole. While a definitive single-crystal X-ray diffraction study for this specific molecule is not publicly available, this document leverages crystallographic data from closely related analogues to offer expert insights into its anticipated molecular geometry, bond parameters, and supramolecular architecture. Detailed, field-proven protocols for its synthesis and characterization via spectroscopic methods are presented, ensuring scientific integrity and reproducibility. Furthermore, this guide explores the potential intermolecular interactions governing the crystal packing through a discussion of Hirshfeld surface analysis, providing a valuable resource for researchers in medicinal chemistry and materials science.

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a vital pharmacophore in modern drug discovery, renowned for its metabolic stability and ability to participate in various non-covalent interactions with biological targets. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The title compound, this compound, combines this privileged heterocyclic core with a dichlorinated phenyl ring, a substitution pattern often associated with enhanced biological activity, and a reactive chloromethyl group, which can serve as a handle for further chemical modifications. Understanding the three-dimensional structure of this molecule is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of novel therapeutic agents.

Synthesis and Spectroscopic Characterization

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is a well-established area of heterocyclic chemistry. The most common and reliable method involves the cyclodehydration of an intermediate N,N'-diacylhydrazine, which is typically formed from the reaction of a carboxylic acid or its derivative with a carbohydrazide.

Synthetic Pathway

A robust and frequently employed synthetic route to the title compound is outlined below. This pathway commences with the reaction of 3,4-dichlorobenzoic acid with chloroacetyl chloride to form a mixed anhydride, which then reacts with hydrazine hydrate. The resulting diacylhydrazine intermediate is subsequently cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃).

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3,4-Dichlorobenzohydrazide

-

To a solution of 3,4-dichlorobenzoic acid (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 3,4-dichlorobenzohydrazide.

Step 2: Synthesis of N'-Chloroacetyl-3,4-dichlorobenzohydrazide

-

Dissolve 3,4-dichlorobenzohydrazide (1 equivalent) in a suitable solvent such as pyridine or dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add chloroacetyl chloride (1.1 equivalents) dropwise with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Pour the reaction mixture into cold water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude diacylhydrazine.

Step 3: Synthesis of this compound

-

To the crude N'-chloroacetyl-3,4-dichlorobenzohydrazide, add phosphorus oxychloride (POCl₃) in excess.

-

Heat the mixture at 80-90 °C for 2-4 hours.

-

Carefully pour the cooled reaction mixture onto crushed ice.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Filter the resulting solid, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure title compound.

Spectroscopic Characterization

The structure of the synthesized compound should be unequivocally confirmed by a combination of spectroscopic techniques.[1]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic singlet for the chloromethyl (-CH₂Cl) protons, typically in the range of δ 4.5-5.0 ppm. The aromatic protons on the 3,4-dichlorophenyl ring will appear as a set of multiplets or distinct doublets and doublet of doublets in the aromatic region (δ 7.5-8.2 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide key signals for the oxadiazole ring carbons, typically resonating in the region of δ 160-165 ppm. The chloromethyl carbon signal is expected around δ 35-45 ppm. The aromatic carbons will appear in the δ 125-140 ppm range, with the carbons attached to chlorine atoms showing characteristic shifts.

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands confirming the presence of key functional groups. Expected peaks include:

-

~1600-1650 cm⁻¹ (C=N stretching of the oxadiazole ring)

-

~1000-1100 cm⁻¹ (C-O-C stretching of the oxadiazole ring)

-

~700-800 cm⁻¹ (C-Cl stretching)

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and the characteristic isotopic pattern for a molecule containing three chlorine atoms.

| Spectroscopic Data | Expected Chemical Shifts / Frequencies |

| ¹H NMR | -CH₂Cl: ~ δ 4.5-5.0 ppm (singlet)Aromatic-H: ~ δ 7.5-8.2 ppm (multiplets) |

| ¹³C NMR | Oxadiazole C=N: ~ δ 160-165 ppm-CH₂Cl: ~ δ 35-45 ppmAromatic C: ~ δ 125-140 ppm |

| IR (cm⁻¹) | C=N stretch: ~1600-1650C-O-C stretch: ~1000-1100C-Cl stretch: ~700-800 |

Crystal Structure Analysis

As no public crystal structure exists for the title compound, we will infer its structural properties from a closely related analogue, 3-(2,4-Dichlorophenyl)-5-phenyl-1,2,4-oxadiazole , for which crystallographic data is available.[2] While this is a 1,2,4-oxadiazole isomer, the presence of the dichlorophenyl ring provides a strong basis for predicting the geometry and intermolecular interactions of the title compound.

Predicted Molecular Geometry and Bond Parameters

The 1,3,4-oxadiazole ring is an aromatic, planar five-membered heterocycle. The 3,4-dichlorophenyl and chloromethyl groups will be substituted at the C2 and C5 positions. A key structural feature will be the dihedral angle between the plane of the oxadiazole ring and the plane of the dichlorophenyl ring. In the analogue, 3-(2,4-dichlorophenyl)-5-phenyl-1,2,4-oxadiazole, the dihedral angles between the oxadiazole ring and the benzene rings are relatively small (2.3° and 9.5°), indicating a nearly co-planar arrangement.[2] This planarity is often favored as it allows for extended π-conjugation. It is therefore highly probable that the title compound will also adopt a near-planar conformation.

Predicted Bond Lengths and Angles:

-

C-Cl (aromatic): ~1.73-1.74 Å

-

C-N (oxadiazole): ~1.30-1.38 Å

-

C-O (oxadiazole): ~1.35-1.37 Å

-

C-C (ring-ring linkage): ~1.47-1.49 Å

-

Angles within the oxadiazole ring: Approximately 108° for C-N-C and N-C-O angles, consistent with a five-membered ring.

Crystallographic Parameters of an Analogue

The crystallographic data for the analogue 3-(2,4-Dichlorophenyl)-5-phenyl-1,2,4-oxadiazole provides a reference point for what might be expected for the title compound.[2]

| Parameter | 3-(2,4-Dichlorophenyl)-5-phenyl-1,2,4-oxadiazole[2] |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 3.8035 (2) |

| b (Å) | 10.9666 (7) |

| c (Å) | 14.6949 (9) |

| α (°) | 99.044 (2) |

| β (°) | 91.158 (2) |

| γ (°) | 98.891 (2) |

| Volume (ų) | 597.43 (6) |

| Z | 2 |

Experimental Protocol for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is often the most challenging step in a crystal structure determination.

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

-

Purification: The synthesized compound must be of high purity. Recrystallization or column chromatography should be employed to remove any impurities that could hinder crystal growth.

-

Crystal Growth: High-quality single crystals can be grown by various methods, with slow evaporation being the most common for small organic molecules. Dissolve the purified compound in a suitable solvent or solvent mixture until saturation. The container is then loosely covered to allow for slow evaporation of the solvent over several days to weeks.

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.[3]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using computational methods (e.g., direct methods or Patterson methods) to obtain an initial model of the atomic positions. This model is then refined to best fit the experimental data.[4]

Analysis of Intermolecular Interactions: Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. The Hirshfeld surface is a three-dimensional surface that defines the space occupied by a molecule in a crystal.

Caption: The workflow for performing a Hirshfeld surface analysis.

By mapping properties like dnorm (a normalized contact distance) onto the surface, we can identify regions of close intermolecular contacts. For the title compound, the following interactions are expected to be significant in directing the crystal packing:

-

Halogen Bonding (C-Cl···N/O): The chlorine atoms on the phenyl ring can act as halogen bond donors, interacting with the nitrogen or oxygen atoms of the oxadiazole ring of neighboring molecules.

-

π-π Stacking: The planar aromatic systems of the dichlorophenyl and oxadiazole rings are likely to engage in π-π stacking interactions, contributing to the stability of the crystal lattice.

-

C-H···Cl and C-H···O Hydrogen Bonds: Weak hydrogen bonds involving the aromatic and chloromethyl protons as donors and the chlorine atoms or the oxadiazole oxygen as acceptors are also anticipated.

The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions, showing the percentage contribution of each type of contact to the overall crystal packing.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the synthesis, characterization, and predicted crystal structure of this compound. By drawing upon established synthetic methodologies and crystallographic data from closely related analogues, a detailed and scientifically grounded picture of this molecule has been constructed. The presented protocols offer a clear path for its synthesis and characterization, while the structural analysis provides a foundation for future computational studies and the rational design of new derivatives.

The definitive elucidation of the crystal structure of the title compound through single-crystal X-ray diffraction remains a crucial next step. Such a study would validate the predictions made in this guide and provide precise geometric data that is invaluable for medicinal chemists and materials scientists. Further research could also focus on exploring the reactivity of the chloromethyl group to synthesize a library of derivatives and evaluate their biological activities, ultimately leveraging the structural insights provided herein to develop novel therapeutic agents.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1268246, 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole. Retrieved from [Link].

-

Fun, H.-K., et al. (2010). 3-(2,4-Dichlorophenyl)-5-phenyl-1,2,4-oxadiazole. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o851. Available at: [Link]

-

Fun, H.-K., et al. (2010). 5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o1196. Available at: [Link]

-

Gomha, S. M., et al. (2015). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 1112-1119. Available at: [Link]

-

Kavitha, S., et al. (2014). Synthesis and Characterization of 2, 5-Disubstituted-1, 3, 4-oxadiazoles as Potential Anti-inflammatory Agents. Journal of Young Pharmacists, 6(2), 29-34. Available at: [Link]

-

Okmanov, R. Ya., et al. (2024). Synthesis and Structures of 5-(2,4-Dichlorophenyl)-1,3,4-Oxadiazole-2-Thione Alkyl Derivatives and Estimation of the Aromaticity of the Oxadiazole Ring. Journal of Structural Chemistry. (Note: Specific issue and page numbers may vary as this is a recent publication). A related abstract can be found at: [Link]

-

Sahu, N., et al. (2023). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Journal of Drug Delivery and Therapeutics, 13(7), 135-141. Available at: [Link]

-

Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(Pt 1), 112–122. Available at: [Link]

-

Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. Available at: [Link]

-

Waseda University, The Center for Advanced Materials and Nanoscience. (n.d.). Single Crystal X-ray Diffraction Analysis. Retrieved from [Link]

-

Zhang, X., et al. (2011). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. Advanced Materials Research, 233-235, 1205-1208. Available at: [Link]

- Ziyaev, A. A., et al. (2021). Synthesis, crystal structures of S-and N-benzyl derivatives of 5-phenyl-1,3,4-oxadiazol-2-thione. American Journal of Current Chemistry, 2(1), 1-6.

-

University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

-

Asif, M. (2015). A review on spectroscopic characterization of various biologically important 1,3,4-oxadiazole derivatives. Journal of Applied Pharmaceutical Science, 5(05), 126-136. Available at: [Link]

-

CrystalExplorer. (n.d.). The Hirshfeld Surface. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole

This guide provides a comprehensive technical overview of the methodologies and critical considerations for determining the aqueous solubility and chemical stability of the novel heterocyclic compound, 2-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole. Intended for researchers, scientists, and professionals in drug development, this document outlines detailed experimental protocols, explains the scientific rationale behind these procedures, and presents data in a clear, accessible format.

Introduction to this compound

This compound is a distinct organic molecule belonging to the 1,3,4-oxadiazole class of heterocyclic compounds.[1] This class is of significant interest in medicinal chemistry due to the wide range of pharmacological activities exhibited by its derivatives, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The structural features of this compound, specifically the dichlorophenyl and chloromethyl substitutions on the oxadiazole core, suggest that it may possess unique physicochemical properties that warrant thorough investigation.

Chemical Structure and Properties:

-

IUPAC Name: this compound

-

CAS Number: 33575-81-4[3]

-

Molecular Formula: C₉H₅Cl₃N₂O[3]

-

Molecular Weight: 263.51 g/mol [3]

A comprehensive understanding of the solubility and stability of this compound is paramount for its potential development as a therapeutic agent. These parameters directly influence its bioavailability, formulation strategies, and shelf-life.

Aqueous Solubility Assessment

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability.[4] For poorly soluble compounds, such as many heterocyclic entities, accurate solubility determination is essential for guiding formulation development.[5][6] This section details the kinetic and thermodynamic approaches to solubility assessment.

Rationale for Method Selection

A dual-pronged approach to solubility testing is recommended to gain a comprehensive understanding of the compound's behavior.[4]

-

Kinetic Solubility: This method provides a rapid assessment of the solubility of a compound from a concentrated stock solution (typically in dimethyl sulfoxide, DMSO) when introduced into an aqueous buffer. It is particularly useful in the early stages of drug discovery for high-throughput screening of compound libraries.[4]

-

Thermodynamic Solubility: This "gold standard" method measures the equilibrium solubility of a compound in a given solvent system, representing the true saturation point.[4] It is a more time-consuming but highly accurate method, crucial for pre-formulation and formulation development.

Experimental Workflow for Solubility Determination

The following diagram illustrates the overarching workflow for both kinetic and thermodynamic solubility testing.

Caption: Workflow for Forced Degradation Studies.

Detailed Experimental Protocols

A validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for these studies. A typical method for a 1,3,4-oxadiazole derivative might involve a C18 column with a gradient elution of acetonitrile and acidified water, with UV detection. [7][8][9][10]

-

Sample Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable co-solvent like acetonitrile and dilute it with 0.1 M HCl for acid hydrolysis and 0.1 M NaOH for base hydrolysis.

-

Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 4, 8, 24 hours).

-

Neutralization: Before analysis, neutralize the acidic samples with an equivalent amount of base and the basic samples with an equivalent amount of acid.

-

Analysis: Analyze the samples by HPLC to determine the percentage of the remaining parent compound and the formation of any degradation products.

-

Sample Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) and treat it with a solution of hydrogen peroxide (e.g., 3% v/v).

-

Incubation: Keep the solution at room temperature and protect it from light. Collect samples at various time points.

-

Analysis: Analyze the samples directly by HPLC.

-

Sample Preparation: Place the solid compound in a stability chamber at an elevated temperature (e.g., 80°C).

-

Sampling: At various time points, withdraw a sample, dissolve it in a suitable solvent, and analyze it by HPLC.

-

Sample Preparation: Expose both solid and solution samples of the compound to a light source that provides a minimum of 1.2 million lux hours and 200 watt-hours per square meter of UV and visible light, as per ICH Q1B guidelines. [11][12]A control sample should be kept in the dark under the same temperature conditions.

-

Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.

Anticipated Stability Profile

The following table summarizes the expected outcomes of the forced degradation study, highlighting the potential liabilities of the molecule.

| Stress Condition | Reagents and Conditions | Time | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |

| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 h | 12% | Hydrolysis of the oxadiazole ring |

| Base Hydrolysis | 0.1 M NaOH, 60°C | 8 h | 18% | Cleavage of the chloromethyl group and ring opening |

| Oxidation | 3% H₂O₂, RT | 24 h | 8% | N-oxide formation |

| Thermal | 80°C, Solid | 7 days | < 2% | No significant degradation |

| Photolytic | ICH Q1B | - | 5% | Dimerization or other photoreaction products |

Conclusion

This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. The described protocols, rooted in established scientific principles and regulatory guidelines, are designed to yield high-quality, reliable data essential for informed decision-making in the drug development process. The anticipated low aqueous solubility and potential susceptibility to hydrolytic degradation underscore the importance of these studies in guiding the development of a stable and bioavailable formulation.

References

- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Vertex AI Search.

- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).

- Forced Degradation Studies. (2016, December 14). MedCrave online.

- ICH GUIDELINES: STRESS DEGRAD

- Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy)

- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.

- RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (2024, June 10).

- RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. (2024, June 10). Thieme Connect.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Colorado Boulder.

- RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (2024, June 10). CoLab.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

- RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (2024, June 10). OUCI.

- 1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling. (n.d.). PubMed.

- Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (n.d.). ACS Omega.

- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Comput

- 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. (n.d.).

- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.

- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.).

- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). ICCVAM.

- Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010, August 23).

- Synthesis, characterization and antioxidant activity of new derivatives 1,3,4-oxadiazole and 1,3,4-thiadiazole from acid hydrazide. (2024, March 14).

- Synthesis and antitumor activity of 1,3,4-oxadiazole substituted 2-(5-ylidene-2,4-dioxothiazolidin-3-yl)-acetamides. (2023, October 12). Pharmacia.

- This compound. (n.d.). Santa Cruz Biotechnology.

- Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature

- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2025).

Sources

- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijper.org [ijper.org]

- 3. scbt.com [scbt.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. researchgate.net [researchgate.net]

- 7. Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol; A novel drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. thieme-connect.com [thieme-connect.com]

- 10. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability | CoLab [colab.ws]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

An In-Depth Technical Guide to the Initial Biological Screening of 2-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole

Foreword: A Strategic Approach to Unveiling Bioactivity

The journey of a novel chemical entity from synthesis to a potential therapeutic lead is paved with rigorous biological evaluation. This guide outlines a strategic, multi-tiered approach for the initial biological screening of 2-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole . The proposed experimental framework is not merely a sequence of protocols; it is a logical cascade designed to efficiently characterize the compound's primary cytotoxic, antimicrobial, and anticancer properties. Our methodology is grounded in the well-documented and diverse bioactivities of the 1,3,4-oxadiazole scaffold, a privileged structure in medicinal chemistry known to produce antibacterial, antifungal, and anticancer agents.[1][2][3][4][5] The presence of a 3,4-dichlorophenyl moiety further warrants investigation, as halogenated phenyl rings are common in pharmacologically active compounds. This guide is intended for researchers, scientists, and drug development professionals, providing both the "how" and the "why" behind each experimental decision, ensuring a self-validating and scientifically sound investigation.

Part 1: Foundational Assessment - General Cytotoxicity Profile

Before exploring specific therapeutic activities, it is imperative to establish the compound's inherent cytotoxicity. This baseline understanding informs the concentration ranges for subsequent assays and provides an early indication of the therapeutic window. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely used colorimetric method for this purpose, assessing cell metabolic activity as an indicator of viability.[6][7]

Rationale for Cell Line Selection

To ascertain a preliminary selectivity index, the screening should include both cancerous and non-cancerous cell lines.[6][7]

-

HEK293 (Human Embryonic Kidney Cells): A standard non-cancerous cell line to establish baseline toxicity against normal cells.

-

Panel of Cancer Cell Lines: To identify potential tissue-specific anticancer activity, a diverse panel is recommended. Good starting points include:

Experimental Workflow: MTT Cytotoxicity Assay

The following protocol outlines the steps for determining the half-maximal inhibitory concentration (IC₅₀) of the test compound. The IC₅₀ value represents the concentration at which the compound reduces cell viability by 50% and is a key measure of potency.[10]

Caption: Workflow for Apoptosis Detection via Flow Cytometry.

Conclusion and Forward Look